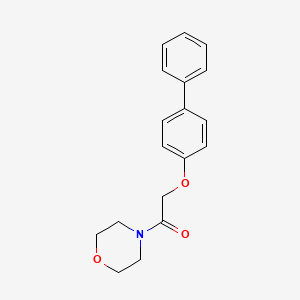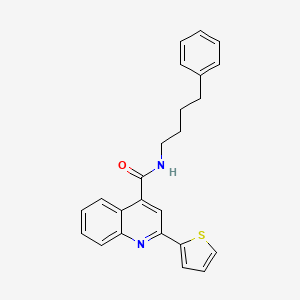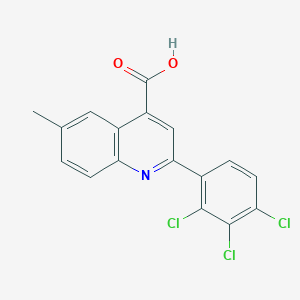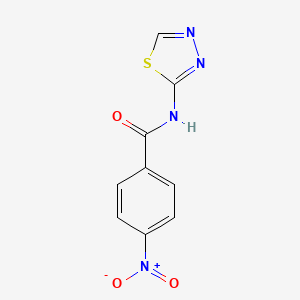
2-(Biphenyl-4-yloxy)-1-(morpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Biphényl-4-yloxy)-1-(morpholin-4-yl)éthanone est un composé organique qui présente un groupe biphényle lié à un cycle morpholine via un pont éthanone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-(Biphényl-4-yloxy)-1-(morpholin-4-yl)éthanone implique généralement les étapes suivantes :
Formation de l’intermédiaire biphényl-4-yloxy : Elle peut être réalisée en faisant réagir le biphényl-4-ol avec un agent halogénant approprié pour former un halogénure de biphényl-4-yloxy.
Couplage avec la morpholine : L’halogénure de biphényl-4-yloxy est ensuite mis à réagir avec la morpholine en présence d’une base, comme le carbonate de potassium, pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(Biphényl-4-yloxy)-1-(morpholin-4-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthanone peut être oxydé pour former des acides carboxyliques.
Réduction : Le groupe éthanone peut être réduit pour former des alcools.
Substitution : Les groupes biphényle et morpholine peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les conditions varient en fonction de la réaction de substitution spécifique, mais impliquent souvent l’utilisation de catalyseurs et de solvants spécifiques.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués du biphényle et de la morpholine.
Applications De Recherche Scientifique
La 2-(Biphényl-4-yloxy)-1-(morpholin-4-yl)éthanone a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Étudiée pour son potentiel en tant qu’agent pharmaceutique en raison de ses propriétés structurales uniques.
Industrie : Utilisée dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de la 2-(Biphényl-4-yloxy)-1-(morpholin-4-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe biphényle peut participer à des interactions π-π, tandis que le cycle morpholine peut former des liaisons hydrogène, ce qui influence l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Biphényl-4-yloxy)-1-(pipéridin-4-yl)éthanone : Structure similaire, mais avec un cycle pipéridine au lieu de la morpholine.
2-(Biphényl-4-yloxy)-1-(pyrrolidin-4-yl)éthanone : Structure similaire, mais avec un cycle pyrrolidine au lieu de la morpholine.
Unicité
La 2-(Biphényl-4-yloxy)-1-(morpholin-4-yl)éthanone est unique en raison de la présence du cycle morpholine, qui confère des propriétés électroniques et stériques distinctes par rapport à ses analogues. Cette unicité peut influencer sa réactivité et ses interactions dans divers contextes chimiques et biologiques.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C18H19NO3/c20-18(19-10-12-21-13-11-19)14-22-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2 |
Clé InChI |
HCVADYZFQYMPBG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979486.png)
![5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B10979487.png)

![Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10979511.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10979521.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)

![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)
